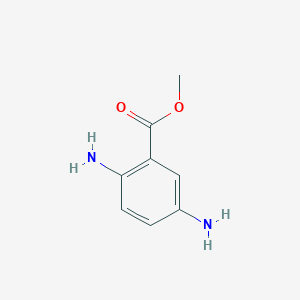

Methyl 2,5-diaminobenzoate

Overview

Description

Scientific Research Applications

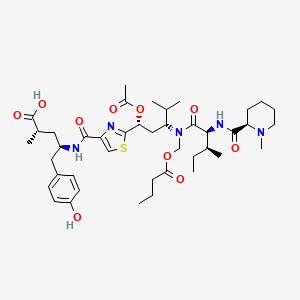

Chemical Synthesis

Methyl 2,5-diaminobenzoate is used in various areas of research including chemical synthesis . It can serve as a building block in the synthesis of more complex molecules.

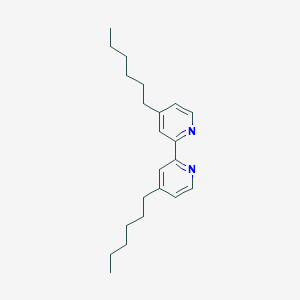

Crystal Engineering

This compound has been used in the field of crystal engineering . The presence of the σ-hole positioned opposite to a C-X covalent bond endows the halogen bond with exceptional directional and tunable properties . This feature appeals to crystal engineers aiming for precise control in molecular assemblies .

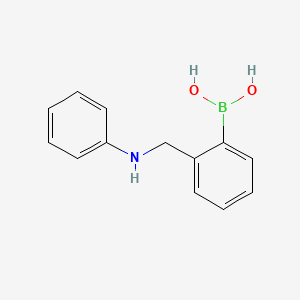

Supramolecular Assemblies

Methyl 2,5-diaminobenzoate has been used in the construction of supramolecular assemblies . Supramolecular chemistry explores the use of intermolecular noncovalent bonds, focusing on entities formed by associating multiple chemical species .

Halogen Bonding

The compound has been used to study the nature of halogen bonding and its role in supramolecular assembly . The halogen bond (XB) has attracted significant interest for its role in shaping these assemblies .

Molecular Dynamics

Methyl 2,5-diaminobenzoate has been used to investigate the modulation of methyl rotational dynamics . The experimentally determined methyl rotational activation energy (Eₐ) for the range of halogen bonded cocrystals, when compared to the halogen bond acceptor reference molecule, reveals a significant reduction in the energy barrier upon the introduction of the halogen bond .

Safety and Hazards

Methyl 2,5-diaminobenzoate has been classified with the signal word “Warning” and hazard statements H302, H312, and H332 . These statements indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include wearing protective gloves and eye protection, and avoiding release to the environment .

Mechanism of Action

Target of Action

Methyl 2,5-diaminobenzoate is an organic compound

Biochemical Pathways

It’s often used in organic synthesis and chemical research due to its chemical structure and functional groups

Pharmacokinetics

It’s known that the compound is soluble in organic solvents like alcohol, ether, and esters, but has low solubility in water . This could potentially impact its bioavailability.

Action Environment

The action of Methyl 2,5-diaminobenzoate can be influenced by various environmental factors. For instance, its solubility suggests that it may be more effective in organic environments compared to aqueous ones . Additionally, it should be stored in a dry, cool, well-ventilated place, and should avoid contact with oxidizing agents and strong acids . These factors could potentially influence the compound’s action, efficacy, and stability.

properties

IUPAC Name |

methyl 2,5-diaminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRZXQRHIENGYTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40517081 | |

| Record name | Methyl 2,5-diaminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40517081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2,5-diaminobenzoate | |

CAS RN |

49592-84-9 | |

| Record name | Methyl 2,5-diaminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40517081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

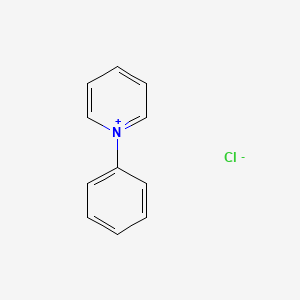

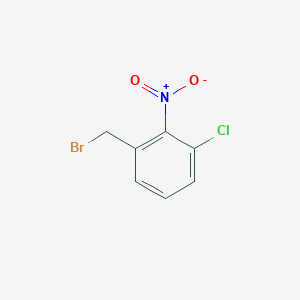

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Inden-2-amine, 1-[bis(1-methylethyl)phosphino]-N,N-dimethyl-](/img/structure/B1601552.png)

![4-chloro-1,1-dimethyl-1H,3H-furo[3,4-c]pyridin-3-one](/img/structure/B1601553.png)